

# Potential Biological Activity of 1-(Methylsulfonyl)indolin-5-amine: A Technical Guide

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## Compound of Interest

Compound Name: **1-(Methylsulfonyl)indolin-5-amine**

Cat. No.: **B1348966**

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Disclaimer: Direct experimental data on the biological activity of **1-(Methylsulfonyl)indolin-5-amine** is limited in publicly available literature. This technical guide provides a prospective analysis based on the biological activities of structurally analogous compounds. The information presented herein is intended for research and drug development professionals to guide future investigations.

## Introduction

**1-(Methylsulfonyl)indolin-5-amine** is a unique small molecule featuring an indoline scaffold, a methylsulfonyl group at the 1-position, and an amine group at the 5-position. While this specific compound has not been extensively studied, its structural motifs are present in various biologically active molecules. Analysis of structurally related N-methylsulfonyl-indole and 1-sulfonyl-indoline derivatives suggests that **1-(Methylsulfonyl)indolin-5-amine** may possess therapeutic potential in several key areas, including inflammation, cancer, and microbial infections. This document outlines the hypothesized biological activities, proposes experimental frameworks for their validation, and provides visualizations of relevant biological pathways and experimental workflows.

Chemical Information:

Property	Value
IUPAC Name	1-(methylsulfonyl)indolin-5-amine
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	212.27 g/mol
CAS Number	180039-66-5
Canonical SMILES	CS(=O)(=O)N1CCC2=C1C=CC(=C2)N[1]

## Potential Anti-inflammatory and Analgesic Activity

The presence of the methylsulfonyl group on the indoline nitrogen is a key feature found in potent anti-inflammatory agents. Structurally related N-methylsulfonyl-indole derivatives have demonstrated significant inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of the inflammatory cascade.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

### 2.1 Proposed Mechanism of Action: Dual COX/5-LOX Inhibition

Arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which leads to the synthesis of leukotrienes.[\[6\]](#) Prostaglandins and leukotrienes are potent inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs that primarily inhibit COX enzymes. Derivatives of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one have shown potent, well-balanced inhibitory action on these enzymes.[\[7\]](#)

### 2.2 Hypothetical In Vitro Inhibitory Activity

The following table presents hypothetical IC<sub>50</sub> values for **1-(Methylsulfonyl)indolin-5-amine** against COX-1, COX-2, and 5-LOX, illustrating how its activity could be quantified and compared to standard reference compounds.

Compound	COX-1 IC <sub>50</sub> (μM)	COX-2 IC <sub>50</sub> (μM)	5-LOX IC <sub>50</sub> (μM)	COX-2 Selectivity Index (COX- 1/COX-2)
1-(Methylsulfonyl)indolin-5-amine (Hypothetical)	15.2	0.8	5.4	19.0
Celecoxib (Reference)	>100	0.04	>100	>2500
Indomethacin (Reference)	0.1	1.5	>100	0.07
Zileuton (Reference)	>100	>100	0.5	-

## 2.3 Experimental Protocols

### 2.3.1 In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from fluorometric and liquid chromatography-tandem mass spectrometry-based assays.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Enzyme and Reagent Preparation: Recombinant human COX-1 and COX-2 enzymes are used. A reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol) is prepared. Heme is added as a cofactor.
- Inhibitor Preparation: **1-(Methylsulfonyl)indolin-5-amine** is dissolved in DMSO to create a stock solution, from which serial dilutions are made.
- Assay Procedure:
  - In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

- Add the test compound dilutions or vehicle (DMSO) to the wells and pre-incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding arachidonic acid (substrate).
- The reaction is allowed to proceed for 2 minutes at 37°C.

- Detection:
  - Fluorometric Method: A probe that fluoresces upon oxidation by Prostaglandin G2 (the product of the COX reaction) is used. The fluorescence is measured at Ex/Em = 535/587 nm.
  - LC-MS/MS Method: The reaction is terminated by adding hydrochloric acid. The product (e.g., PGE<sub>2</sub>) is extracted and quantified using liquid chromatography-tandem mass spectrometry.
- Data Analysis: The percent inhibition is calculated relative to the vehicle control. IC<sub>50</sub> values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

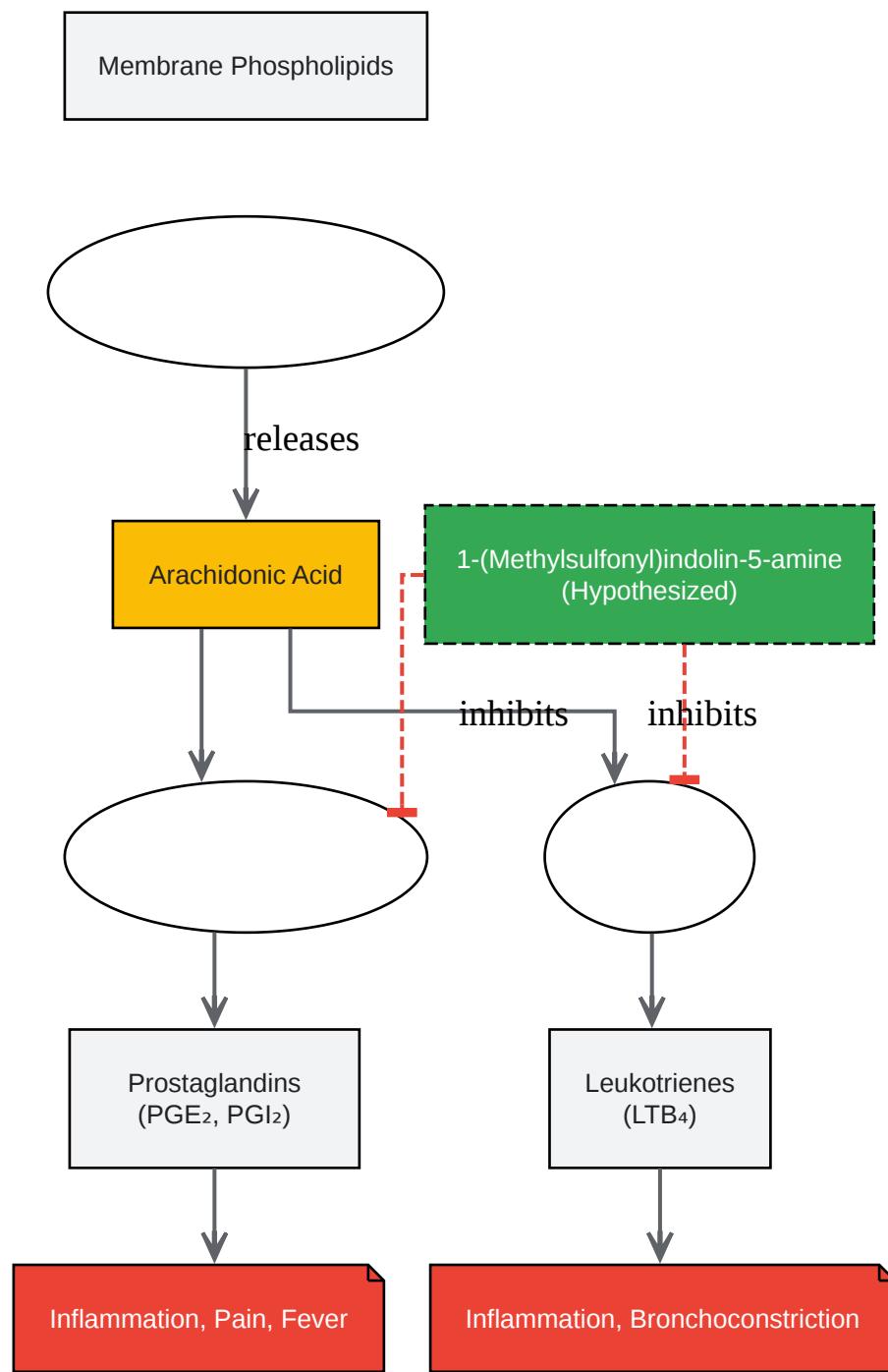
### 2.3.2 In Vitro 5-LOX Inhibition Assay

This protocol is based on a cell-based leukotriene B4 (LTB4) production assay and fluorometric kits.[\[6\]](#)[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium.
- Inhibitor Preparation: **1-(Methylsulfonyl)indolin-5-amine** is prepared as described for the COX assay.
- Assay Procedure:
  - Cells are seeded in a 96-well plate.
  - The test compound dilutions or vehicle are added, and the cells are pre-incubated for 15 minutes at 37°C.

- 5-LOX activity is stimulated by adding calcium ionophore A23187 and arachidonic acid.
- The plate is incubated for 15 minutes at 37°C.
- Detection: The reaction is stopped, and the supernatant is collected. The concentration of LTB4 (a downstream product of 5-LOX activity) is measured using a commercial ELISA kit.
- Data Analysis: IC<sub>50</sub> values are calculated by plotting the LTB4 concentration against the logarithm of the inhibitor concentration.

#### 2.4 Visualization of the Arachidonic Acid Cascade



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Caption: Proposed mechanism of anti-inflammatory action.

## Potential Anticancer Activity

The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated as anticancer agents acting through various mechanisms.[\[15\]](#)[\[16\]](#)[\[17\]](#) For **1-(Methylsulfonyl)indolin-5-amine**, a plausible anticancer potential can be inferred from its structural similarity to known activators of pyruvate kinase M2 (PKM2).

### 3.1 Proposed Mechanism of Action: Activation of Pyruvate Kinase M2 (PKM2)

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[\[18\]](#) The M2 isoform of pyruvate kinase (PKM2) is a key regulator of this process. In cancer cells, PKM2 is typically in a less active dimeric form, which diverts glycolytic intermediates into biosynthetic pathways that support cell proliferation. Small molecule activators can promote the formation of the highly active tetrameric form of PKM2, thereby reversing the Warburg effect and inhibiting cancer cell growth.[\[18\]](#) A series of 1-(sulfonyl)-5-(arylsulfonyl)indoline derivatives have been identified as PKM2 activators.[\[18\]](#)

### 3.2 Hypothetical In Vitro PKM2 Activation

The table below shows hypothetical data for the activation of recombinant human PKM2 by **1-(Methylsulfonyl)indolin-5-amine**.

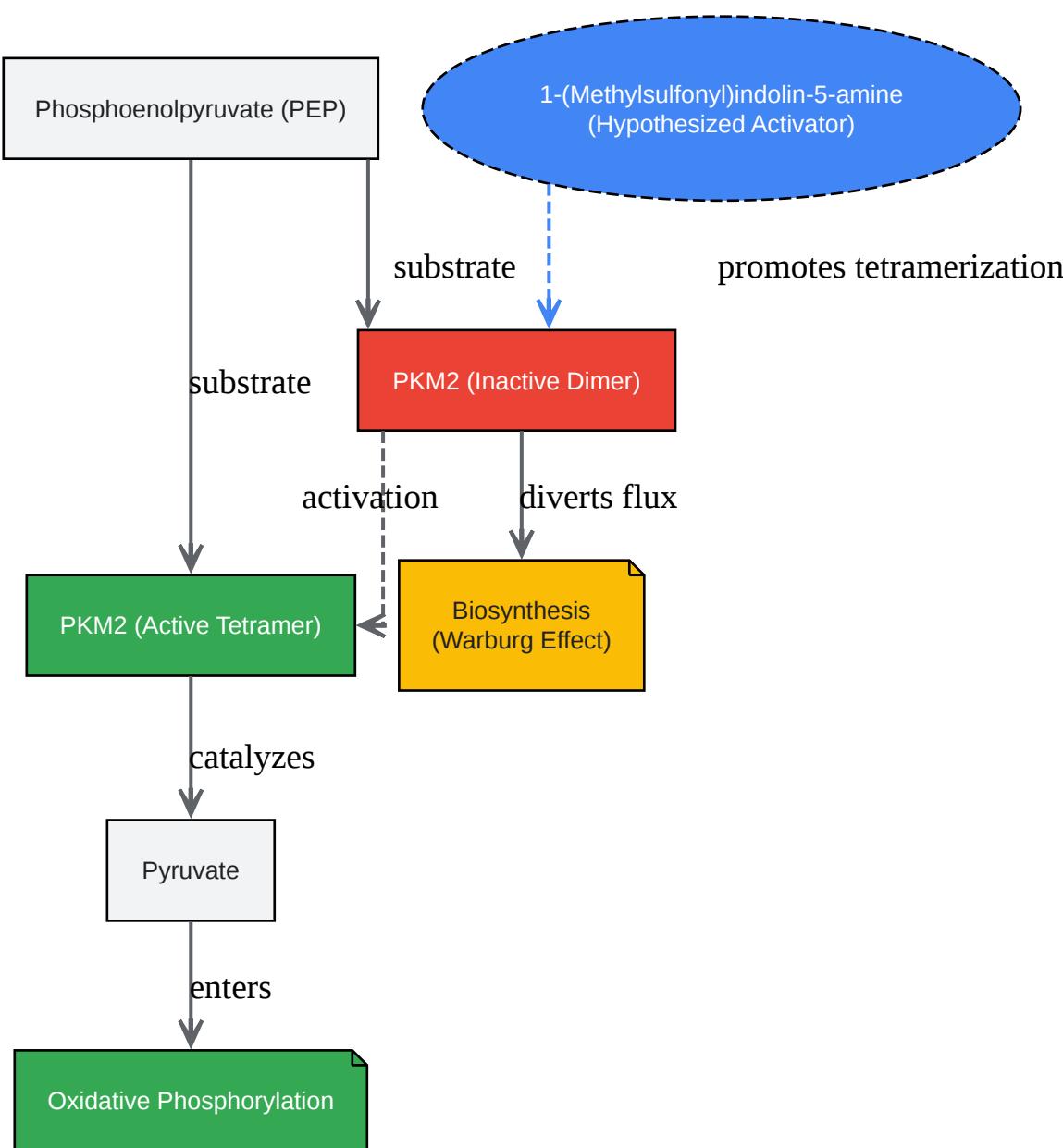
Compound	PKM2 AC <sub>50</sub> (μM)	Max Activation (% of FBP)
1-(Methylsulfonyl)indolin-5-amine (Hypothetical)	2.5	85%
FBP (Fructose-1,6-bisphosphate - Endogenous Activator)	10.0	100%
Compound 15 (Reference Activator)	0.3	95%

### 3.3 Experimental Protocol: PKM2 Activation Assay

This protocol is adapted from lactate dehydrogenase (LDH)-coupled and luminescence-based assays.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Reagent Preparation: Recombinant human PKM2 is used. The assay buffer contains Tris-HCl, MgCl<sub>2</sub>, and KCl. Substrates phosphoenolpyruvate (PEP) and ADP are prepared. For the LDH-coupled assay, LDH and NADH are also required. For the luminescence assay, an ATP detection reagent (e.g., Kinase-Glo®) is used.
- Inhibitor Preparation: **1-(Methylsulfonyl)indolin-5-amine** is prepared as described previously.
- Assay Procedure (LDH-coupled kinetic assay):
  - In a UV-transparent 96-well plate, add the assay buffer, PKM2, LDH, NADH, and the test compound dilutions.
  - Incubate for 15 minutes at room temperature.
  - Initiate the reaction by adding a mixture of PEP and ADP.
- Detection: Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer. The rate of NADH consumption is proportional to PKM2 activity.
- Data Analysis: The initial reaction velocity is calculated for each concentration. The percent activation is determined relative to a control without an activator. AC<sub>50</sub> values (the concentration required for 50% of maximal activation) are calculated using a dose-response curve.

### 3.4 Visualization of PKM2 Activation and Glycolysis



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Caption: Hypothesized activation of PKM2 in cancer metabolism.

## Potential Antimicrobial Activity

The indole and indoline cores are prevalent in compounds with antimicrobial properties.[4][24] Studies on N-methylsulfonyl-indole derivatives have shown selective activity against Gram-negative bacteria.[2][3][4] This suggests that **1-(Methylsulfonyl)indolin-5-amine** could be a candidate for development as an antimicrobial agent.

#### 4.1 Hypothetical Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for **1-(Methylsulfonyl)indolin-5-amine** against a panel of bacterial strains.

Bacterial Strain	MIC ( $\mu\text{g/mL}$ ) for <b>1-(Methylsulfonyl)indolin-5-amine (Hypothetical)</b>	Ciprofloxacin MIC ( $\mu\text{g/mL}$ ) (Reference)
Escherichia coli (ATCC 25922)	16	$\leq 1$
Salmonella enterica (ATCC 14028)	8	$\leq 0.5$
Staphylococcus aureus (ATCC 29213)	32	$\leq 1$
Pseudomonas aeruginosa (ATCC 27853)	64	$\leq 1$

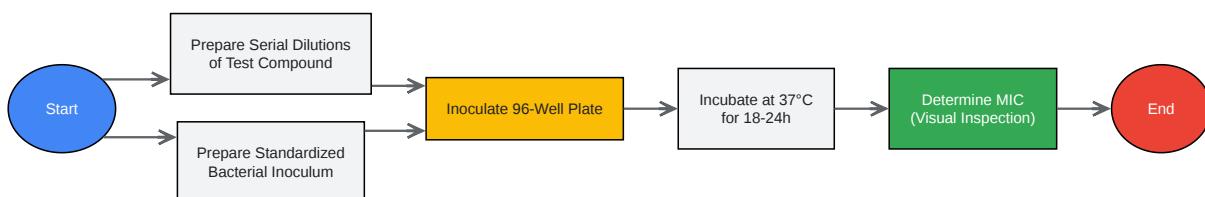
#### 4.2 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

- **Bacterial Strains and Media:** Standard ATCC bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth).
- **Compound Preparation:** A stock solution of **1-(Methylsulfonyl)indolin-5-amine** in DMSO is prepared and serially diluted in broth in a 96-well plate.
- **Inoculum Preparation:** A bacterial suspension is prepared and standardized to a McFarland turbidity standard (typically 0.5), which corresponds to approximately  $1.5 \times 10^8$  CFU/mL. This is then diluted to achieve a final inoculum of  $5 \times 10^5$  CFU/mL in the assay wells.
- **Assay Procedure:** The standardized bacterial inoculum is added to each well of the 96-well plate containing the serially diluted compound.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.

- Detection: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

#### 4.3 Visualization of Antimicrobial Screening Workflow



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Caption: Workflow for MIC determination.

## Synthesis Outline

While a specific synthesis for **1-(Methylsulfonyl)indolin-5-amine** is not detailed in the search results, a plausible route can be inferred from general procedures for the synthesis of substituted indolines. A potential approach could involve the N-sulfonylation of 5-nitroindoline followed by the reduction of the nitro group to the corresponding amine.

- N-Sulfonylation: 5-Nitroindoline can be reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) to yield 1-(methylsulfonyl)-5-nitroindoline.
- Nitro Group Reduction: The resulting nitro-intermediate can be reduced to the target 5-amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H<sub>2</sub> with Pd/C catalyst) or chemical reduction (e.g., iron powder in acidic medium or tin(II) chloride).<sup>[25]</sup>

## Conclusion

**1-(Methylsulfonyl)indolin-5-amine** represents an intriguing, yet underexplored, chemical entity. Based on a comprehensive analysis of its structural analogs, there is a strong rationale for investigating its potential as a dual COX/5-LOX inhibitor for anti-inflammatory applications, a

PKM2 activator for cancer therapy, and an antimicrobial agent. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for future research to unlock the therapeutic potential of this promising molecule. Experimental validation of these hypotheses is a critical next step.

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